molecular formula C12H10F3N B3090702 (1S)-2,2,2-Trifluoro-1-naphthylethylamine CAS No. 1213116-97-2

(1S)-2,2,2-Trifluoro-1-naphthylethylamine

Cat. No.: B3090702
CAS No.: 1213116-97-2
M. Wt: 225.21
InChI Key: OOXZTNKNQVNTBV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2,2,2-Trifluoro-1-naphthylethylamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthyl ring and an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-Trifluoro-1-naphthylethylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,2,2-trifluoroethylamine.

    Naphthyl Ring Introduction: The naphthyl group is introduced through a Friedel-Crafts alkylation reaction, where 2,2,2-trifluoroethylamine reacts with naphthalene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the (1S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the desired enantiomer.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted naphthylethylamine derivatives.

Scientific Research Applications

(1S)-2,2,2-Trifluoro-1-naphthylethylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-Trifluoro-1-naphthylethylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood and cognitive functions.

Comparison with Similar Compounds

    (1R)-2,2,2-Trifluoro-1-naphthylethylamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2,2,2-Trifluoroethylamine: A simpler analog without the naphthyl group, used in various chemical syntheses.

    Naphthylethylamine: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.

Uniqueness: (1S)-2,2,2-Trifluoro-1-naphthylethylamine is unique due to the presence of both the trifluoromethyl group and the naphthyl ring, which confer distinct chemical and biological properties. Its chiral nature further adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-naphthalen-1-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,16H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXZTNKNQVNTBV-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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